molecular formula C7H16O2 B080307 Butyl 2-methoxyethyl ether CAS No. 13343-98-1

Butyl 2-methoxyethyl ether

Cat. No.: B080307
CAS No.: 13343-98-1
M. Wt: 132.2 g/mol
InChI Key: XDFQEFFBRPGSMC-UHFFFAOYSA-N
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Description

Butyl 2-methoxyethyl ether: is an organic compound with the molecular formula C7H16O2 . It is a colorless liquid with a slight ether-like odor. This compound is used in various industrial applications due to its solvent properties and chemical stability.

Safety and Hazards

Butyl 2-methoxyethyl ether is flammable and may damage fertility or the unborn child . It should be stored in a sealed container in a dry room at room temperature . It is recommended to use personal protective equipment as required, keep away from heat/sparks/open flames/hot surfaces, and take precautionary measures against static discharge .

Biochemical Analysis

Biochemical Properties

Butyl 2-methoxyethyl ether plays a significant role in biochemical reactions due to its solvent properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting their activities. For instance, it can act as a solvent for hydrophobic compounds, enhancing their solubility and availability for enzymatic reactions. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . These interactions can alter the enzyme’s activity, affecting the overall metabolic processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the viability of certain cell types, such as human blood lymphocytes, by inducing oxidative stress and mitochondrial damage . This compound can also modulate cell signaling pathways, leading to changes in gene expression and metabolic flux. For example, exposure to this compound can result in the upregulation of stress response genes and the downregulation of genes involved in cell proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. It can bind to specific proteins and enzymes, altering their conformation and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of reactive intermediates that can further impact cellular processes. Long-term exposure to this compound in vitro or in vivo can result in cumulative effects, such as sustained oxidative stress and chronic alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound into various intermediates, which can then enter different metabolic pathways. The metabolism of this compound can affect the levels of metabolites and the overall metabolic flux within cells. For example, its metabolism can lead to the production of reactive oxygen species, contributing to oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution to various cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to particular organelles, such as mitochondria and the endoplasmic reticulum, through specific targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

    Acid-Catalyzed Dehydration: This method involves the reaction of alcohols in the presence of sulfuric acid.

Industrial Production Methods: Industrial production of Butyl 2-methoxyethyl ether typically involves the Williamson Ether Synthesis due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl 2-methoxyethyl ether can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and strong bases.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the reagents used.

Properties

IUPAC Name

1-(2-methoxyethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFQEFFBRPGSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928119
Record name 1-(2-Methoxyethoxy)butane
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13343-98-1, 500005-29-8
Record name 1-(2-Methoxyethoxy)butane
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URL https://commonchemistry.cas.org/detail?cas_rn=13343-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 2-methoxyethyl ether
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Record name 2,5-Dioxanonane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyethoxy)butane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 2-methoxyethyl ether
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